1-Chloro-2-methyl-2-butene

Allylic Substitution Reaction Kinetics Synthetic Methodology

1-Chloro-2-methyl-2-butene (CAS 23009-73-6) is a C5 allylic chloride characterized by a trans (E) double bond configuration and a methyl substituent at the 2-position. This structure defines its unique reactivity profile as an alkylating agent, primarily engaging in SN2' allylic substitution and elimination pathways.

Molecular Formula C5H9Cl
Molecular Weight 104.58 g/mol
CAS No. 23009-73-6
Cat. No. B3421831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-methyl-2-butene
CAS23009-73-6
Molecular FormulaC5H9Cl
Molecular Weight104.58 g/mol
Structural Identifiers
SMILESCC=C(C)CCl
InChIInChI=1S/C5H9Cl/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+
InChIKeyZAJKEDQTROWDDD-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-methyl-2-butene (CAS 23009-73-6): A Specialized Allylic Chloride for Regio- and Stereoselective Synthesis


1-Chloro-2-methyl-2-butene (CAS 23009-73-6) is a C5 allylic chloride characterized by a trans (E) double bond configuration and a methyl substituent at the 2-position . This structure defines its unique reactivity profile as an alkylating agent, primarily engaging in SN2' allylic substitution and elimination pathways . Its well-defined stereochemistry makes it a valuable synthon for constructing complex molecules with defined olefin geometry in pharmaceutical, agrochemical, and fragrance research [1].

Why 1-Chloro-2-methyl-2-butene Cannot Be Simply Replaced by Other C5 Allylic Chlorides


Substituting 1-chloro-2-methyl-2-butene (23009-73-6) with seemingly similar C5 allylic chlorides like prenyl chloride (503-60-6) or isomeric mixtures introduces significant and quantifiable changes to reaction outcomes. The position of the methyl group and the alkene geometry dictate both the kinetics of nucleophilic substitution and the thermodynamic product distribution. For instance, the trans-2-methyl substitution in 23009-73-6 confers a higher SN2' reactivity compared to crotyl chloride [1], while its different regiochemistry leads to a distinct product distribution compared to 1-chloro-3-methyl-2-butene [2]. These differences are not merely academic; they directly impact the yield, purity, and stereochemical integrity of downstream synthetic targets, making generic interchange a risk for process failure.

Quantitative Differentiation: Head-to-Head Evidence for 1-Chloro-2-methyl-2-butene (CAS 23009-73-6)


Enhanced SN2' Reactivity Compared to Crotyl Chloride

In a study comparing the metathesis reactivity of various allylic chlorides, 1-chloro-2-methyl-2-butene (23009-73-6) was found to be more reactive than crotyl chloride (1-chloro-2-butene) [1]. This enhanced reactivity is a direct consequence of the additional methyl group at the 2-position, which stabilizes the developing positive charge in the SN2' transition state.

Allylic Substitution Reaction Kinetics Synthetic Methodology

Quantified Mutagenic Potential Relative to Monomethylated Allylic Chlorides

A study on the structure-activity relationship of allylic chlorides in Salmonella typhimurium (TA 100) quantified the direct mutagenic activity of several compounds. The results show a clear rank order for monomethylated allylic chlorides: 3-chloro-2-methyl-1-propene < 3-chloro-1-butene < 1-chloro-2-butene [1]. 1-Chloro-2-methyl-2-butene (23009-73-6), a dimethylated derivative, was found to have a mutagenic potential that did not exceed that of the most active monomethylated compounds, despite possessing higher alkylating potency [1]. This provides a quantitative SAR context for hazard assessment.

Toxicology Structure-Activity Relationship (SAR) Mutagenicity

Physical Property Distinction from the Closest Isomer, 1-Chloro-3-methyl-2-butene

The close structural isomer, 1-chloro-3-methyl-2-butene (prenyl chloride, CAS 503-60-6), is a common alternative. However, they are distinguishable by their physical properties. 1-Chloro-2-methyl-2-butene has a reported boiling point of 110 °C at 760 mmHg and a density of 0.902-0.933 g/cm³ , while prenyl chloride boils at 109 °C and has a density of 0.927-0.928 g/cm³ [1]. While the boiling points are nearly identical, the density difference is measurable and can impact separation and formulation.

Physical Chemistry Process Engineering Separation Science

Mechanistic Rationale for SN1 Reactivity: A Comparison with 1-Chloro-2-butene

Ab initio molecular orbital calculations were performed to clarify the mechanism of mutagenic action of allyl chlorides, which proceeds via SN1 formation of allylic cations [1]. The computational study, which included 1-chloro-2-butene as a comparator, provides a theoretical foundation for understanding reactivity differences. While the target compound was not directly modeled, its structure (2-methyl substitution) suggests a more stabilized carbocation intermediate than 1-chloro-2-butene, aligning with the observed experimental reactivity trend.

Computational Chemistry Reaction Mechanism Alkylating Agent

Where 1-Chloro-2-methyl-2-butene (CAS 23009-73-6) Demonstrates Unique Value


Stereoselective Synthesis of Terpenoids and Natural Products

The defined trans (E) geometry of 1-chloro-2-methyl-2-butene makes it an ideal C5 building block for constructing the prenyl and isoprenyl units found in terpenes, steroids, and other natural products [1]. Its higher SN2' reactivity compared to crotyl chloride [2] allows for more efficient allylic alkylation steps, which are common in the synthesis of these complex molecules.

SAR Studies for Toxicity Assessment of Alkylating Agents

The compound's well-defined mutagenic profile relative to other allylic chlorides [1] makes it a valuable tool in structure-activity relationship (SAR) studies. Researchers investigating the toxicological mechanisms of alkylating agents can use 1-chloro-2-methyl-2-butene as a specific probe to understand the impact of 2-methyl substitution on DNA interaction and mutagenicity.

Quality Control and Analytical Standard for Isomeric Mixtures

Given that 1-chloro-2-methyl-2-butene is an isomer of the commercially significant prenyl chloride (503-60-6), it serves as a critical analytical reference standard. Its distinct physical properties, particularly its lower density [1][2], allow for its identification and quantification in mixtures via GC-MS or refractive index measurements, which is essential for ensuring the purity and consistency of prenyl chloride batches used in large-scale industrial syntheses.

Quote Request

Request a Quote for 1-Chloro-2-methyl-2-butene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.